Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
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Overview
Description
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE is a heterocyclic compound with the molecular formula C₁₁H₆Cl₂N₂. It is part of the pyrroloquinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions on the pyrroloquinoxaline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the use of 2-(1H-pyrrol-1-yl)anilines and aldehydes as starting materials, which undergo cyclization reactions to form the desired compound .
Industrial Production Methods: Industrial production of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE often employs transition-metal-free catalysis to ensure a more environmentally friendly process. The use of dimethyl sulfoxide (DMSO) as both reactant and solvent, along with acetic acid as a catalyst, has been reported to yield good results .
Chemical Reactions Analysis
Types of Reactions: 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and other metal oxides.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrroloquinoxalines.
Substitution: Various substituted pyrroloquinoxalines depending on the nucleophile used.
Scientific Research Applications
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE can be compared with other similar compounds in the pyrroloquinoxaline family:
4,5-Dihydropyrrolo[1,2-A]quinoxaline: This compound is a reduced form and has different biological activities.
4-Chloro-7-fluoro-pyrrolo[1,2-A]quinoxaline:
4-Chloro-7,8-difluoroimidazo[1,2-A]quinoxaline: This compound has additional fluorine atoms, which can enhance its biological activity.
The uniqueness of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,7-dichloropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVCHCPJHSGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442485 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-03-4 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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